molecular formula C11H16ClNO2 B2996798 2-Amino-2-(2,4,6-trimethylphenyl)acetic acid;hydrochloride CAS No. 2137513-20-1

2-Amino-2-(2,4,6-trimethylphenyl)acetic acid;hydrochloride

Cat. No.: B2996798
CAS No.: 2137513-20-1
M. Wt: 229.7
InChI Key: BURZTOFRILGGOT-UHFFFAOYSA-N
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Description

2-Amino-2-(2,4,6-trimethylphenyl)acetic acid;hydrochloride is a chemical compound with a unique structure that includes an amino group and a trimethylphenyl group attached to an acetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2,4,6-trimethylphenyl)acetic acid;hydrochloride typically involves the reaction of 2,4,6-trimethylbenzaldehyde with glycine in the presence of a suitable catalyst. The reaction conditions often include refluxing in a solvent such as ethanol or methanol, followed by acidification with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The final product is usually purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2,4,6-trimethylphenyl)acetic acid;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted amino acids .

Scientific Research Applications

2-Amino-2-(2,4,6-trimethylphenyl)acetic acid;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Amino-2-(2,4,6-trimethylphenyl)acetic acid;hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the trimethylphenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-(2,4,6-trimethylphenyl)acetic acid;hydrochloride is unique due to the presence of three methyl groups on the phenyl ring, which can influence its steric and electronic properties. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous .

Biological Activity

2-Amino-2-(2,4,6-trimethylphenyl)acetic acid; hydrochloride is a compound of significant interest in biochemical and pharmacological research. This article explores its biological activity, mechanisms of action, and potential applications based on recent findings.

The compound features a unique structure characterized by an amino group and a trimethylphenyl moiety, which contributes to its biological properties. The presence of three methyl groups on the phenyl ring enhances its hydrophobic interactions, making it a valuable candidate for enzyme inhibition studies and protein interactions .

The biological activity of 2-Amino-2-(2,4,6-trimethylphenyl)acetic acid; hydrochloride is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The amino group can form hydrogen bonds with active sites of enzymes, while the trimethylphenyl group enhances binding affinity through hydrophobic interactions. This dual interaction can modulate enzyme activity significantly .
  • Protein Interactions : The compound has been shown to influence protein-protein interactions, which is critical in cellular signaling pathways and metabolic processes .

Enzyme Inhibition Studies

Research indicates that this compound exhibits potent inhibitory effects on specific enzymes. For example:

  • Nek2 Protein Level Reduction : In studies involving HeLa cells, treatment with the compound resulted in a significant reduction of Nek2 protein levels, demonstrating its potential as an anticancer agent .
  • Mitotic Abnormalities : The compound induced mitotic abnormalities in treated cells, suggesting interference with cell cycle regulation .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of 2-Amino-2-(2,4,6-trimethylphenyl)acetic acid; hydrochloride have been evaluated against various cancer cell lines:

Cell Line IC50 (μM) Effect
HeLa6.25Significant necrosis
MCF-7 (Breast Cancer)10.38Induction of apoptosis
U-937 (Monocytic Leukemia)15.00Growth inhibition

These results indicate that the compound has a dose-dependent effect on cell viability and apoptosis induction in cancer cells .

Case Studies

  • Inhibition of Hec1/Nek2 Complex : A study demonstrated that the compound effectively targeted the Hec1/Nek2 complex in HeLa cells, leading to mitotic defects and increased rates of chromosome misalignment. These findings underscore its potential as a therapeutic agent in cancer treatment .
  • Cytotoxicity Against Leukemia Cells : In another investigation, derivatives of the compound showed enhanced cytotoxicity against leukemia cell lines compared to standard treatments like doxorubicin, suggesting its potential for developing new anticancer therapies .

Properties

IUPAC Name

2-amino-2-(2,4,6-trimethylphenyl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-6-4-7(2)9(8(3)5-6)10(12)11(13)14;/h4-5,10H,12H2,1-3H3,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BURZTOFRILGGOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(C(=O)O)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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